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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B15552213 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address challenges encountered during IRDye 800CW antibody labeling

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the optimal Degree of Labeling (DOL) for an IRDye 800CW-labeled antibody?

For most applications, an optimal DOL for antibodies is between 2 and 10.[1] A lower DOL may

result in a weak signal, while a higher DOL can lead to fluorescence quenching and potentially

interfere with the antibody's binding affinity. For in vivo imaging studies, a lower DOL of less

than 2 is often recommended to prevent rapid clearance of the antibody from the body.[2] It is

advisable to determine the optimal DOL empirically for each specific antibody and application.

Q2: Which chemistry should I use for labeling my antibody with IRDye 800CW: NHS ester or

maleimide?

The choice between NHS ester and maleimide chemistry depends on the available reactive

groups on your antibody and your desired labeling strategy.

IRDye 800CW NHS Ester reacts with primary amines (e.g., lysine residues) on the antibody.

This is a common and straightforward method as lysine residues are generally abundant and

accessible.
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IRDye 800CW Maleimide reacts with free sulfhydryl (-SH) groups (e.g., from cysteine

residues). This method is more site-specific if you have a way to generate a limited number

of free sulfhydryls, for example, by reducing the hinge-region disulfide bonds of an IgG.

Q3: What are the critical parameters to control during the labeling reaction?

Several factors can influence the efficiency of the labeling reaction:

pH: The pH of the reaction buffer is crucial. For NHS ester reactions, a pH of 8.3-8.5 is

optimal. For maleimide reactions, a pH range of 6.5-7.5 is recommended.[3]

Dye-to-Antibody Molar Ratio: The molar ratio of the IRDye 800CW to the antibody will

directly affect the final DOL. It is recommended to perform a titration to determine the optimal

ratio for your specific antibody.

Antibody Concentration: A higher antibody concentration (ideally >1 mg/mL) generally leads

to better labeling efficiency.

Reaction Time and Temperature: Typical reactions are carried out for 1-2 hours at room

temperature. Longer incubation times or lower temperatures (4°C overnight) can also be

used, particularly if the antibody is not stable at room temperature.[3]

Buffer Composition: The antibody must be in an amine-free buffer (e.g., PBS) for NHS ester

labeling and a reducing agent-free buffer for maleimide labeling.

Q4: How do I remove unconjugated dye after the labeling reaction?

Unconjugated dye must be removed to ensure accurate determination of the DOL and to

prevent high background in downstream applications. Common methods for purification

include:

Size Exclusion Chromatography (SEC): This is a highly effective method for separating the

labeled antibody from the smaller, unconjugated dye molecules.

Desalting Columns: Spin columns packed with a desalting resin are a quick and convenient

way to remove free dye.
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Dialysis: While effective, dialysis is a slower method for removing unconjugated dye.

Troubleshooting Guide
This guide addresses common issues encountered during IRDye 800CW antibody labeling.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause Recommended Solution

Low Degree of Labeling (DOL)

Suboptimal pH of the reaction

buffer. For NHS ester labeling,

a pH below 8.0 will result in

protonated amines that are

poor nucleophiles. For

maleimide labeling, a pH

outside the 6.5-7.5 range can

reduce reactivity.

Ensure the reaction buffer is at

the optimal pH (8.3-8.5 for

NHS ester, 6.5-7.5 for

maleimide). Use a freshly

prepared buffer.

Presence of competing

nucleophiles in the antibody

buffer. Buffers containing

primary amines (e.g., Tris) or

other nucleophiles (e.g.,

sodium azide) will compete

with the antibody for the dye,

reducing labeling efficiency.

Buffer exchange the antibody

into an appropriate amine-free

buffer (e.g., PBS) before

labeling.

Low dye-to-antibody molar

ratio. An insufficient amount of

dye will result in a low DOL.

Increase the molar excess of

the IRDye 800CW. A titration

experiment is recommended to

find the optimal ratio.

Inactive dye. The reactive

group of the dye (NHS ester or

maleimide) can hydrolyze if

exposed to moisture.

Use fresh, high-quality dye.

Allow the dye vial to warm to

room temperature before

opening to prevent

condensation. Prepare the dye

solution immediately before

use.
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Insufficiently reduced antibody

(for maleimide labeling). If the

disulfide bonds are not

adequately reduced, there will

be no free sulfhydryl groups

available for labeling.

Ensure complete reduction of

the antibody. Optimize the

concentration of the reducing

agent and the incubation time.

Remove the reducing agent

before adding the maleimide

dye.

Antibody Precipitation during

Labeling

High concentration of organic

solvent. The IRDye 800CW is

typically dissolved in an

organic solvent like DMSO or

DMF. A high final concentration

of this solvent in the reaction

mixture can cause the

antibody to precipitate.

Keep the volume of the dye

solution added to the antibody

to a minimum (typically less

than 10% of the total reaction

volume). Add the dye solution

slowly while gently mixing.

High dye-to-antibody ratio. An

excessive amount of dye can

lead to over-labeling and

aggregation.

Reduce the molar excess of

the dye.

Antibody instability. The

antibody may not be stable

under the labeling conditions

(e.g., pH, temperature).

Perform the labeling reaction

at a lower temperature (e.g.,

4°C). Ensure the pH of the

reaction buffer is within the

stability range of your antibody.

High Background in

Downstream Applications

Incomplete removal of

unconjugated dye. Free dye

will bind non-specifically,

leading to high background.

Ensure thorough purification of

the labeled antibody using size

exclusion chromatography or a

desalting column.

Over-labeled antibody. A very

high DOL can sometimes lead

to non-specific binding.

Optimize the labeling reaction

to achieve a lower DOL.
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Protocol 1: IRDye 800CW NHS Ester Antibody Labeling
This protocol is for labeling an antibody with IRDye 800CW NHS ester, which reacts with

primary amines.

Materials:

Antibody (in amine-free buffer, e.g., PBS, at >1 mg/mL)

IRDye 800CW NHS Ester

Anhydrous DMSO or DMF

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., size exclusion or desalting column)

Spectrophotometer

Procedure:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange

into the Reaction Buffer.

Adjust the antibody concentration to 1-5 mg/mL.

Dye Preparation:

Allow the vial of IRDye 800CW NHS Ester to warm to room temperature before opening.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately

before use.

Labeling Reaction:

Calculate the required volume of the dye stock solution to achieve the desired dye-to-

antibody molar ratio (a 10-fold molar excess is a good starting point).
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Add the calculated volume of the dye stock solution to the antibody solution while gently

vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification:

Remove the unconjugated dye by passing the reaction mixture through a purification

column equilibrated with PBS.

Characterization:

Measure the absorbance of the purified labeled antibody at 280 nm and ~774 nm (the

absorbance maximum for IRDye 800CW).

Calculate the Degree of Labeling (DOL) using the following formula:

Where:

A_max is the absorbance at ~774 nm.

M_protein is the molecular weight of the antibody (e.g., 150,000 g/mol for IgG).

A_280 is the absorbance at 280 nm.

CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for IRDye

800CW).

ε_dye is the molar extinction coefficient of IRDye 800CW at ~774 nm (typically

~270,000 M⁻¹cm⁻¹).

Protocol 2: IRDye 800CW Maleimide Antibody Labeling
This protocol is for labeling an antibody with IRDye 800CW maleimide, which reacts with free

sulfhydryl groups generated by reducing disulfide bonds.

Materials:

Antibody (in a suitable buffer, e.g., PBS)
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Reducing agent (e.g., DTT or TCEP)

IRDye 800CW Maleimide

Anhydrous DMSO or DMF

Reaction Buffer: PBS, pH 6.5-7.5

Purification column (e.g., size exclusion or desalting column)

Spectrophotometer

Procedure:

Antibody Reduction:

Dissolve the antibody in the Reaction Buffer.

Add a 20-fold molar excess of the reducing agent (e.g., DTT).

Incubate for 30 minutes at room temperature.

Remove the excess reducing agent using a desalting column equilibrated with Reaction

Buffer.

Dye Preparation:

Allow the vial of IRDye 800CW Maleimide to warm to room temperature.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately

before use.

Labeling Reaction:

Immediately after removing the reducing agent, add a 10 to 20-fold molar excess of the

IRDye 800CW Maleimide stock solution to the reduced antibody.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light.
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Purification:

Remove the unconjugated dye by passing the reaction mixture through a purification

column equilibrated with PBS.

Characterization:

Measure the absorbance of the purified labeled antibody at 280 nm and ~774 nm.

Calculate the DOL as described in Protocol 1.
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Caption: General workflow for IRDye 800CW antibody labeling.
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Caption: Troubleshooting decision tree for low DOL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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